molecular formula C7H14ClNO2S B1340876 3,5-Dimethylpiperidine-1-sulfonyl chloride CAS No. 923249-49-4

3,5-Dimethylpiperidine-1-sulfonyl chloride

Cat. No.: B1340876
CAS No.: 923249-49-4
M. Wt: 211.71 g/mol
InChI Key: RPGSVLHMPDNRFE-UHFFFAOYSA-N
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Description

3,5-Dimethylpiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.71 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylpiperidine-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpiperidine with chlorosulfonic acid. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The use of advanced equipment and strict quality control measures are essential to maintain the consistency and safety of the compound .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3,5-dimethylpiperidine-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethylpiperidine-1-sulfonyl chloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and the types of derivatives it forms. This makes it a valuable reagent in organic synthesis and various scientific applications .

Properties

IUPAC Name

3,5-dimethylpiperidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO2S/c1-6-3-7(2)5-9(4-6)12(8,10)11/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGSVLHMPDNRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585523
Record name 3,5-Dimethylpiperidine-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923249-49-4
Record name 3,5-Dimethylpiperidine-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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